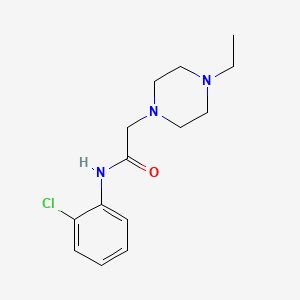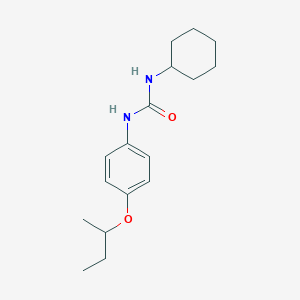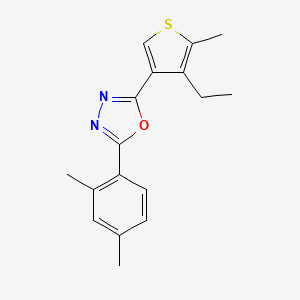![molecular formula C11H14N4O2S2 B4878484 3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide” is a complex organic molecule. It contains several functional groups including an isoxazole ring, a thiadiazole ring, and an amide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized using coupling reactions . For instance, 5-ethylthio-1H-tetrazole is known to be an efficient activator that activates nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis .
Applications De Recherche Scientifique
Corrosion Inhibition Studies
- Description : Researchers have investigated the influence of 2-amino-5-ethylthio-1,3,4-thiadiazole on the inhibition of copper corrosion in an aerated 0.50M HCl solution using gravimetric and electrochemical techniques .
Oligonucleotide Synthesis
- Description : Ethyl thiotetrazole (ETT), a derivative of this compound, serves as an efficient activator reagent for the synthesis of oligonucleotides. It enhances product yield during solid-phase RNA oligonucleotide synthesis .
Pyrazole Chemistry
- Description : N-unsubstituted 3(5)-aminopyrazoles, structurally related to this compound, exhibit tautomeric behavior and participate in SN2 reactions. These reactions lead to diverse products with potential applications in organic synthesis .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 5-ethylthio-1h-tetrazole (ett), are used as activators in the synthesis of oligonucleotides . These activators play a crucial role in the formation of dinucleoside phosphates during oligonucleotide synthesis .
Mode of Action
The compound interacts with its targets, likely nucleoside phosphoramidites, to form highly reactive intermediates . These intermediates then undergo condensation with a nucleoside to form dinucleoside phosphates . This process is a key step in the synthesis of oligonucleotides .
Biochemical Pathways
The compound is involved in the biochemical pathway of oligonucleotide synthesis . The formation of dinucleoside phosphates is a critical step in this pathway, leading to the creation of oligonucleotides . These oligonucleotides can then participate in various biological processes, including DNA replication and transcription, RNA processing, and gene regulation.
Pharmacokinetics
Given its use in oligonucleotide synthesis, it is likely that the compound is designed to be stable and reactive under the specific conditions used in these synthetic processes .
Result of Action
The result of the compound’s action is the formation of dinucleoside phosphates, which are key intermediates in the synthesis of oligonucleotides . These oligonucleotides can then be used in various biological and biochemical applications, including genetic engineering, molecular biology research, and therapeutic interventions.
Action Environment
The action of the compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants and catalysts . These factors can affect the efficiency of the compound’s action, its stability, and the yield of the oligonucleotide synthesis process .
Propriétés
IUPAC Name |
3-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-4-7-8(6(3)17-15-7)9(16)12-10-13-14-11(19-10)18-5-2/h4-5H2,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAXOAPLGXCYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NN=C(S2)SCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4878404.png)

![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878418.png)

![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4878436.png)

![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)


![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)